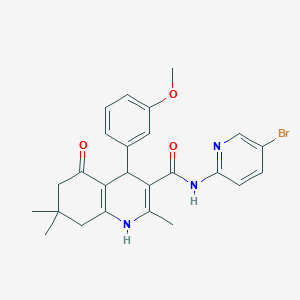
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD4 inhibitor, and it has been found to have a significant impact on various biological processes, including cancer cell proliferation, inflammation, and immune response.
作用機序
BRD4 inhibitor works by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, this compound targets the bromodomain and extraterminal (BET) family of proteins, which are known to play a critical role in the development of cancer and other diseases. By inhibiting the activity of these proteins, BRD4 inhibitor can effectively suppress the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRD4 inhibitor have been extensively studied in both in vitro and in vivo models. Several studies have shown that this compound can effectively inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, BRD4 inhibitor has been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the significant advantages of using BRD4 inhibitor in lab experiments is its high specificity for BET proteins, which makes it an effective tool for studying the role of these proteins in various biological processes. Additionally, this compound has been found to have low toxicity in vitro and in vivo models, making it a safe and reliable option for scientific research.
However, one of the limitations of using BRD4 inhibitor in lab experiments is its relatively high cost, which may limit its widespread use in research. Additionally, this compound may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving BRD4 inhibitor. One potential avenue is the development of more potent and selective inhibitors of BET proteins, which could have significant therapeutic applications in cancer and inflammatory diseases. Additionally, future research could focus on understanding the mechanisms underlying the anti-inflammatory effects of BRD4 inhibitor, which could lead to the development of new treatments for inflammatory disorders. Finally, further studies are needed to explore the potential applications of BRD4 inhibitor in other areas, such as neurodegenerative diseases and metabolic disorders.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then subjected to a series of reactions, including acylation, cyclization, and reduction, to obtain the final compound.
科学的研究の応用
BRD4 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific proteins involved in cell division and growth. Additionally, BRD4 inhibitor has been found to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C25H26BrN3O3 |
分子量 |
496.4 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26BrN3O3/c1-14-21(24(31)29-20-9-8-16(26)13-27-20)22(15-6-5-7-17(10-15)32-4)23-18(28-14)11-25(2,3)12-19(23)30/h5-10,13,22,28H,11-12H2,1-4H3,(H,27,29,31) |
InChIキー |
WHNJOFNXEAAEGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)









